(2E)-N-(1,3-benzothiazol-2-yl)-3-(2,4-dichlorophenyl)prop-2-enamide
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Overview
Description
(2E)-N-(1,3-benzothiazol-2-yl)-3-(2,4-dichlorophenyl)prop-2-enamide is a synthetic organic compound that belongs to the class of benzothiazole derivatives
Preparation Methods
The synthesis of (2E)-N-(1,3-benzothiazol-2-yl)-3-(2,4-dichlorophenyl)prop-2-enamide can be achieved through various synthetic pathways. One common method involves the reaction of 2-aminobenzothiazole with 2,4-dichlorocinnamic acid under specific reaction conditions. The reaction typically requires the use of a coupling agent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and a catalyst like hydroxybenzotriazole (HOBT) in a suitable solvent such as dimethylformamide (DMF) .
Chemical Reactions Analysis
(2E)-N-(1,3-benzothiazol-2-yl)-3-(2,4-dichlorophenyl)prop-2-enamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzothiazole ring, using reagents like sodium methoxide or potassium tert-butoxide.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Chemistry: The compound is used as a building block in the synthesis of more complex molecules.
Medicine: The compound has been investigated for its anticancer properties, with research suggesting its ability to inhibit the growth of certain cancer cells.
Industry: It is used in the development of new materials with specific properties, such as enhanced thermal stability or electrical conductivity.
Mechanism of Action
The mechanism of action of (2E)-N-(1,3-benzothiazol-2-yl)-3-(2,4-dichlorophenyl)prop-2-enamide involves its interaction with specific molecular targets. In the case of its antibacterial activity, the compound is believed to inhibit the synthesis of bacterial cell walls by targeting key enzymes involved in the process. For its anticancer activity, the compound may induce apoptosis (programmed cell death) in cancer cells by activating specific signaling pathways.
Comparison with Similar Compounds
(2E)-N-(1,3-benzothiazol-2-yl)-3-(2,4-dichlorophenyl)prop-2-enamide can be compared with other benzothiazole derivatives, such as:
N-(1,3-benzothiazol-2-yl)-2-phenylacetamide: Known for its antifungal properties.
N-(1,3-benzothiazol-2-yl)-3-phenylprop-2-enamide: Studied for its anticancer activity.
N-(1,3-benzothiazol-2-yl)-4-chlorobenzamide: Investigated for its antibacterial properties.
The uniqueness of this compound lies in its specific structural features, such as the presence of the 2,4-dichlorophenyl group, which may contribute to its enhanced biological activity.
Properties
IUPAC Name |
(E)-N-(1,3-benzothiazol-2-yl)-3-(2,4-dichlorophenyl)prop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10Cl2N2OS/c17-11-7-5-10(12(18)9-11)6-8-15(21)20-16-19-13-3-1-2-4-14(13)22-16/h1-9H,(H,19,20,21)/b8-6+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SQBAERYIOMMDNH-SOFGYWHQSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)NC(=O)C=CC3=C(C=C(C=C3)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)N=C(S2)NC(=O)/C=C/C3=C(C=C(C=C3)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10Cl2N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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